molecular formula C7H11Cl2N3 B7886073 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride

Cat. No.: B7886073
M. Wt: 208.09 g/mol
InChI Key: NQZAJPMMJNMVAE-UHFFFAOYSA-N
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Description

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride: is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the compound to its oxidized form.

  • Reduction: : Reduction of the compound to a more reduced state.

  • Substitution: : Replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride: can be compared with other similar compounds, such as:

  • Pyrrolopyrazine derivatives: : Known for their diverse biological activities.

  • Pyrimidopyrimidines: : Exhibiting potent activities as anticancer, antioxidant, and anti-inflammatory agents.

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-5-9-3-6-2-8-4-7(6)10-5;;/h3,8H,2,4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZAJPMMJNMVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[NH+]C=C2C[NH2+]CC2=N1.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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